molecular formula C14H19NO5S B2716929 methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate CAS No. 1396812-55-7

methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate

Cat. No.: B2716929
CAS No.: 1396812-55-7
M. Wt: 313.37
InChI Key: KSPMJVNTQATLPR-UHFFFAOYSA-N
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Description

“Methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate” is a chemical compound. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . This compound is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It contains a cyclopropyl group, which is a ring of three carbon atoms . This group is highly strained due to the unfavoured bond angles (60°) . The compound also contains a benzoate group, which is derived from benzoic acid and is typically present in esters . The structure also includes a sulfamoyl group and a hydroxypropyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants used. The cyclopropyl group in the compound can undergo various reactions, including hyperconjugation, which results in a considerable stabilization of carbocations . The benzoate group, being an ester, can undergo reactions such as hydrolysis under acidic or basic conditions, trans-esterification, and aminolysis .

Scientific Research Applications

Synthetic Applications and Biological Activity

  • Synthetic Reagents for Organic Synthesis : Compounds similar to "methyl 4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)benzoate" are utilized as synthetic reagents in the production of biologically active molecules and intermediates. For instance, alkyl 2-(2-benzothiazolylsulfinyl)acetates have been employed in sulfinyl-Knoevenagel reactions to yield 4-hydroxyalk-2-enoates, structures common in biologically active natural products (Du et al., 2012). These synthetic methodologies highlight the potential utility of "this compound" in creating valuable chemical entities for further pharmaceutical exploration.

  • Photopolymerization Initiators : Certain compounds bearing sulfamoyl groups are studied for their roles in initiating photopolymerization processes. An example is the development of new alkoxyamines for nitroxide-mediated photopolymerization, demonstrating the broad utility of these compounds in materials science (Guillaneuf et al., 2010). This application suggests the potential of "this compound" in advanced material synthesis through photopolymerization techniques.

  • Environmental and Health Applications : The study of sulfamoyl and sulfonamide derivatives in environmental contexts, such as the photochemical decomposition of sulfamethoxazole, indicates the relevance of these compounds in understanding environmental persistence and degradation pathways of pharmaceuticals (Zhou & Moore, 1994). This line of research could be extended to explore the environmental behavior and safety profile of "this compound".

Properties

IUPAC Name

methyl 4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(17,11-5-6-11)9-15-21(18,19)12-7-3-10(4-8-12)13(16)20-2/h3-4,7-8,11,15,17H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPMJVNTQATLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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